(5-Bromo-2-methylphenyl)hydrazine
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Overview
Description
(5-Bromo-2-methylphenyl)hydrazine is an organic compound with the molecular formula C7H9BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (5-bromo-2-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)hydrazine typically involves the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
5-Bromo-2-methylbenzaldehyde+Hydrazine hydrate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methylphenyl)hydrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industrial Applications: It is used in the production of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)hydrazine involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the enzyme and the biological context.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-2-methylphenyl)hydrazine
- (5-Fluoro-2-methylphenyl)hydrazine
- (5-Iodo-2-methylphenyl)hydrazine
Uniqueness
(5-Bromo-2-methylphenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions that are not as readily accessible with other halogens.
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-3-6(8)4-7(5)10-9/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZALDBFJKFGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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